molecular formula C8H3BrClN3 B1292610 4-Bromo-3-chloro-1H-indazole-6-carbonitrile CAS No. 1000342-57-3

4-Bromo-3-chloro-1H-indazole-6-carbonitrile

Cat. No.: B1292610
CAS No.: 1000342-57-3
M. Wt: 256.48 g/mol
InChI Key: LNMNHKJZCMENNS-UHFFFAOYSA-N
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Description

4-Bromo-3-chloro-1H-indazole-6-carbonitrile is a versatile heteroaromatic building block of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C8H3BrClN3 , this indazole derivative is engineered for further functionalization. The presence of both bromo and chloro substituents at the 4- and 3-positions of the indazole ring, respectively, provides distinct sites for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to diversify the molecular structure efficiently . The carbonitrile group (-CN) at the 6-position offers a valuable handle for chemical transformations into other functional groups, including carboxylic acids, amides, and tetrazoles, making it a key intermediate in the synthesis of more complex molecules. While specific biological data for this compound may not be widely published, indazole cores are frequently explored in the development of kinase inhibitors and other biologically active targets . As a high-quality chemical, it is supplied with guaranteed purity and consistency. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions.

Properties

IUPAC Name

4-bromo-3-chloro-2H-indazole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClN3/c9-5-1-4(3-11)2-6-7(5)8(10)13-12-6/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMNHKJZCMENNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Cl)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646746
Record name 4-Bromo-3-chloro-2H-indazole-6-carbonitrile
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Molecular Weight

256.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000342-57-3
Record name 4-Bromo-3-chloro-1H-indazole-6-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000342-57-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-chloro-2H-indazole-6-carbonitrile
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URL https://comptox.epa.gov/dashboard/DTXSID60646746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material

The synthesis typically begins with 4-chloro-2-fluoroaniline , which serves as the precursor for subsequent reactions.

Diazotization

The aniline derivative undergoes diazotization using:

  • Reagents : Sodium nitrite (NaNO₂) and hydrochloric acid (HCl).
  • Reaction Conditions : The reaction is conducted at low temperatures (0–5°C) to stabilize the diazonium salt intermediate.

Sandmeyer Reaction

The diazonium salt is subjected to a Sandmeyer reaction:

  • Reagent : Copper(I) bromide (CuBr).
  • Outcome : Introduction of the bromine atom, forming 4-bromo-3-chloroaniline.

Cyclization

Cyclization of 4-bromo-3-chloroaniline involves:

  • Reagent : Sodium azide (NaN₃) or similar cyclizing agents.
  • Conditions : Elevated temperatures (80–120°C) in an inert atmosphere.
  • Outcome : Formation of the indazole ring system.

Nitrile Group Introduction

The nitrile group is introduced via reaction with:

  • Reagent : Cyanogen bromide (CNBr).
  • Solvent : Acetonitrile or another polar aprotic solvent.
  • Conditions : Mild heating (50–70°C) to ensure efficient nitrile incorporation.

Reaction Conditions and Optimization

To achieve high yields and purity, specific conditions are optimized at each step:

Step Key Parameters Notes
Diazotization Temperature: 0–5°C Prevents decomposition of the diazonium salt.
Sandmeyer Reaction Inert atmosphere, CuBr catalyst Ensures selective bromination without side reactions.
Cyclization Temperature: 80–120°C Requires precise control to avoid overreaction or byproduct formation.
Nitrile Addition Solvent: Acetonitrile Polar aprotic solvents enhance nitrile group incorporation efficiency.

Alternative Methods

In addition to the standard route, other methods have been explored for synthesizing this compound:

Direct Halogenation

Starting from simpler indazole derivatives, direct halogenation using brominating and chlorinating agents can yield the desired compound:

  • Reagents : N-Bromosuccinimide (NBS) and thionyl chloride (SOCl₂).
  • Limitations : Lower selectivity and potential for over-halogenation.

Microwave-Assisted Synthesis

Comparative Analysis with Similar Compounds

To contextualize the synthesis of this compound, it is useful to compare it with related compounds:

Compound Name Key Differences in Synthesis Unique Challenges
4-Bromo-1H-indazole Lacks chlorine substituent Fewer steps but reduced reactivity.
3-Chloro-1H-indazole Lacks bromine substituent Similar cyclization but simpler setup.
6-Bromoindazole derivatives Requires selective bromination at position 6 High regioselectivity needed.

Research Findings on Reaction Efficiency

Recent studies have focused on optimizing yield and purity through:

  • Catalysts like palladium complexes for enhanced cyclization efficiency.
  • Solvent systems such as dimethylformamide (DMF) to improve reaction kinetics.
  • Computational modeling to predict optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-1H-indazole-6-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

    Substitution Products: Various substituted indazole derivatives.

    Oxidation Products: Oxidized forms of the indazole ring.

    Reduction Products: Reduced forms of the indazole ring.

Scientific Research Applications

4-Bromo-3-chloro-1H-indazole-6-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-1H-indazole-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, indazole derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares 4-Bromo-3-chloro-1H-indazole-6-carbonitrile with structurally related indazole derivatives, highlighting substituent effects:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-Cl, 4-Br, 6-CN C₈H₃BrClN₃ 256.35 (calc.) High electrophilicity; potential kinase inhibitor intermediate.
4-Bromo-3-iodo-1H-indazole-6-carbonitrile 3-I, 4-Br, 6-CN C₈H₃BrIN₃ 340.92 Iodo substituent enhances cross-coupling reactivity (e.g., Suzuki-Miyaura).
6-Bromo-4-chloro-3-(1H)indazole carboxylic acid 3-COOH, 4-Cl, 6-Br C₈H₄BrClN₂O₂ 275.49 Carboxylic acid group enables conjugation or salt formation; precursor for drug derivatives.
4-Bromo-6-nitro-1H-indazole 4-Br, 6-NO₂ C₇H₄BrN₃O₂ 242.03 Nitro group increases electron deficiency; used in electrophilic substitution reactions.
6-Bromo-4-fluoro-3-iodo-1H-indazole 3-I, 4-F, 6-Br C₇H₃BrFIN₂ 340.92 Fluoro substituent improves metabolic stability in bioactive molecules.
6-Bromo-1-tosyl-1H-indazole-4-carbonitrile 1-Tosyl, 4-CN, 6-Br C₁₅H₁₀BrN₃O₂S 376.23 Tosyl group acts as a protecting group for nitrogen in multi-step syntheses.

Positional Isomerism

  • 3-Bromo-6-fluoro-1H-indazole () demonstrates how substituent position affects electronic distribution and biological activity. The 3-bromo/6-fluoro arrangement may influence binding to enzyme active sites differently than 4-bromo/3-chloro analogs.

Biological Activity

4-Bromo-3-chloro-1H-indazole-6-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of the Compound

Chemical Structure and Properties

  • Molecular Formula: C7H4BrClN2
  • Molecular Weight: 231.48 g/mol
  • Functional Groups: Contains bromine, chlorine, and a carbonitrile group, which contribute to its reactivity and biological activity.

Target Interactions
this compound interacts with various biological targets, influencing multiple biochemical pathways. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, thereby modulating inflammation and pain pathways.

Biochemical Pathways
The compound exhibits a broad spectrum of biological activities:

  • Anticancer Activity: It has been found to inhibit cell proliferation and induce apoptosis in cancer cells by interfering with critical signaling pathways .
  • Antimicrobial Effects: Research indicates potential antibacterial and antifungal properties, making it a candidate for treating infections.
  • Neuroprotective Properties: There are indications that this compound may have applications in neurological disorders through its modulation of neurotransmitter systems.

Biological Activities

The following table summarizes the biological activities associated with this compound:

Activity Description Reference
AnticancerInhibits proliferation in various cancer cell lines; induces apoptosis.
AntimicrobialExhibits activity against bacterial and fungal strains.
Anti-inflammatoryInhibits COX-2 enzyme activity, reducing inflammation.
NeuroprotectivePotential effects on neurotransmitter modulation; requires further study.
AntioxidantScavenges free radicals; may protect against oxidative stress.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Activity Study:
    A study evaluated the compound's effect on human colon cancer cell lines (HCT116) and found significant inhibition of tumor growth with an IC50 value in the low micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Antimicrobial Efficacy:
    Research demonstrated that this compound exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.
  • Inflammation Modulation:
    In vitro assays indicated that the compound effectively reduced prostaglandin E2 levels by inhibiting COX-2 activity, highlighting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromo-3-chloro-1H-indazole-6-carbonitrile, and how can regioselectivity be controlled during halogenation?

  • Methodological Answer: Halogenation of indazole derivatives typically employs electrophilic substitution or transition-metal-catalyzed cross-coupling reactions. For regioselectivity, directing groups (e.g., cyano at position 6) influence bromination/chlorination patterns. For example, bromine substituents in similar compounds (e.g., 6-Bromo-4-chloro-1H-indazole) are stabilized by electron-withdrawing groups, as observed in related indazole syntheses . Control of reaction temperature (e.g., 0–5°C for kinetic control) and use of Lewis acids (e.g., FeCl₃) can further direct halogen placement. Boronic acid intermediates (common in Suzuki couplings) may also enable selective functionalization .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and how should conflicting NMR/IR data be addressed?

  • Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals, particularly in aromatic regions. For example, coupling constants in similar indazole derivatives (e.g., 6-Bromo-4-chloro-1H-indazole) help distinguish adjacent substituents .
  • IR Spectroscopy : The cyano group (C≡N) exhibits a sharp ~2200 cm⁻¹ stretch, while N-H stretches (indazole ring) appear near 3400 cm⁻¹. Hydrogen bonding patterns (e.g., intermolecular interactions in crystals) may shift these bands, requiring corroboration with XRD .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns (e.g., Br/Cl doublets). Discrepancies between calculated and observed values warrant re-evaluation of sample purity or degradation pathways .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (XRD) resolve ambiguities in the molecular geometry of this compound, and what software tools are recommended for data refinement?

  • Methodological Answer: XRD provides precise bond lengths, angles, and torsion angles, critical for distinguishing isomeric forms or validating computational models. For refinement:

  • Use SHELXL for small-molecule refinement due to its robust handling of heavy atoms (Br/Cl) and twinned crystals .
  • ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement, aiding in identifying disorder (common in halogenated aromatics) .
  • Hydrogen bonding networks (e.g., N-H⋯N or C-H⋯Br interactions) can be analyzed via graph-set notation to predict packing motifs, as demonstrated in indazole derivatives .

Q. What strategies are effective in reconciling contradictory data between computational modeling and experimental observations (e.g., bond angles, electronic properties) for halogenated indazole derivatives?

  • Methodological Answer:

  • Iterative Refinement : Compare DFT-calculated geometries (e.g., B3LYP/6-311+G(d,p)) with XRD data. Adjust basis sets to account for halogen polarization effects .
  • Cross-Validation : Validate electrostatic potential maps (ESP) against experimental dipole moments or IR vibrational modes. Discrepancies in bond angles >2° may indicate solvent effects or crystal packing forces .
  • Contradiction Analysis : Apply systematic error-checking frameworks (e.g., triangulating NMR, XRD, and computational data) to identify outliers. Studies on presenteeism in research highlight the importance of longitudinal data tracking to resolve paradoxes .

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